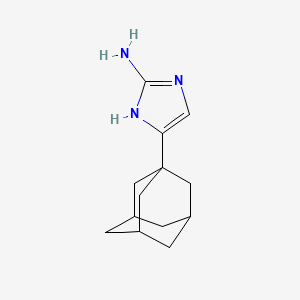

4-(adamantan-1-yl)-1H-imidazol-2-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of a similar compound, “(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol”, was reported to be prepared through a five-step process starting from commercially available 1-acetyladamantane . Each step proceeded in moderate-to-excellent yields and the overall yield across five steps was 28% .Wissenschaftliche Forschungsanwendungen

Precursor for Biomimetic Chelating Ligands

The compound and its derivatives have the potential to be used as precursors to the synthesis of biomimetic chelating ligands . The imidazole groups are commonly incorporated into biomimetic model complexes designed to mimic the structure and/or function of metalloproteins .

Study of Reaction Pathways and Reactive Intermediates

The bulky adamantyl group in the compound could provide substantial steric shielding of a coordinated metal center. This steric shielding could promote the study of reaction pathways and reactive intermediates .

Anti-Dengue Virus Activity

The compound has shown anti-Dengue Virus (DENV) activity on all four serotypes in vitro via a mechanism that is speculated to involve inhibition of the uncoating step in the virus life cycle and/or blocking virus penetration into the host cell .

Synthesis of New Chelating Ligands

The compound, as well as its precursors, are potential starting materials for further elaboration into new chelating ligands .

Development of Anti-Viral Agents

The compound could be used in the development of agents that are able to inhibit the dengue virus (DENV), which is of utmost importance given the rapid spread of dengue fever in many tropical and sub-tropical regions .

Research in Bioinorganic Chemistry

The compound could be used in research in bioinorganic chemistry due to the propensity of the imidazole moiety to act as a donor ligand to metal atoms .

Wirkmechanismus

Target of Action

A structurally similar compound, 1-(adamantan-1-yl)-2-(1h-imidazol-1-yl)ethanone, has been reported to target heme oxygenase 1 in humans . Heme oxygenase 1 is an essential enzyme that catalyzes the degradation of heme, a process that results in the formation of biliverdin, carbon monoxide, and free iron .

Mode of Action

Based on the known action of similar compounds, it can be hypothesized that 4-(adamantan-1-yl)-1h-imidazol-2-amine may interact with its target enzyme, potentially altering its function and leading to changes in downstream biochemical processes .

Biochemical Pathways

If the compound does indeed target heme oxygenase 1, it could potentially influence the heme degradation pathway . This could have downstream effects on various biological processes, including cellular respiration and the regulation of oxidative stress.

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

If the compound does indeed target heme oxygenase 1, it could potentially influence the levels of biliverdin, carbon monoxide, and free iron in the cell . These molecules have various roles in cellular function and could therefore lead to a range of downstream effects.

Eigenschaften

IUPAC Name |

5-(1-adamantyl)-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3/c14-12-15-7-11(16-12)13-4-8-1-9(5-13)3-10(2-8)6-13/h7-10H,1-6H2,(H3,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKICBHBVAFWGNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CN=C(N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

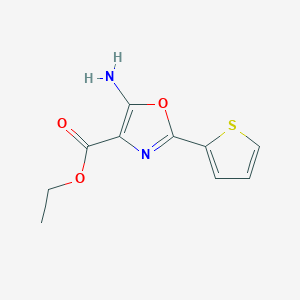

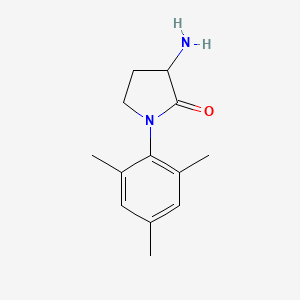

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1528450.png)

![6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B1528452.png)

![Ethyl thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B1528467.png)